molecular formula C13H18FNO3 B1524325 tert-butyl N-[(2S)-2-(4-fluorophenyl)-2-hydroxyethyl]carbamate CAS No. 1311320-16-7

tert-butyl N-[(2S)-2-(4-fluorophenyl)-2-hydroxyethyl]carbamate

Cat. No.: B1524325
CAS No.: 1311320-16-7
M. Wt: 255.28 g/mol
InChI Key: GAHLVVSVSXNJDS-LLVKDONJSA-N
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Description

“tert-butyl N-[(2S)-2-(4-fluorophenyl)-2-hydroxyethyl]carbamate” is an important pharmaceutical entity and acts as a preliminary ingredient in the synthesis of drugs . It is also used in the synthesis of different benzohydrols, which are intermediates in preparations of nefopam .


Synthesis Analysis

Ketoreductases capable of performing chiral selective reduction in tert-butyl [5- (4-cyanobenzoyl)-2-fluorophenyl]carbamate to tert-butyl {5- [ (4-cyanophenyl) (hydroxy)methyl]-2-fluorophenyl}carbamate were screened, and ES-KRED-213 and KRED-P1-H01 were the best ones for targeted biotransformation .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of “this compound” involve the use of ketoreductases for chiral selective reduction .

Scientific Research Applications

Synthesis and Chemical Transformations

  • tert-Butyl N-[(2S)-2-(4-fluorophenyl)-2-hydroxyethyl]carbamate serves as an important intermediate in the synthesis of biologically active compounds. For instance, Bingbing Zhao et al. (2017) have reported its use in the synthesis of omisertinib (AZD9291), a compound with significant biological activity. They developed a rapid synthetic method for this compound, achieving a total yield of 81% through steps including acylation, nucleophilic substitution, and reduction (Zhao et al., 2017).

Use in Organic Synthesis

  • Xavier Guinchard et al. (2005) described tert-Butyl (phenylsulfonyl)alkyl-N-hydroxycarbamates, a class of compounds related to this compound, as being useful in organic synthesis. These compounds were prepared from aldehydes and tert-butyl N-hydroxycarbamate and used as N-(Boc)-protected nitrones in reactions with organometallics (Guinchard et al., 2005).

Enzymatic Kinetic Resolution

  • In the field of chiral chemistry, Leandro Piovan et al. (2011) studied the enzymatic kinetic resolution of tert-butyl 2-(1-hydroxyethyl)phenylcarbamate, a closely related compound. They used Candida antarctica lipase B (CAL-B) for transesterification, achieving excellent enantioselectivity and yielding optically pure (R)- and (S)-enantiomers (Piovan et al., 2011).

Intermediate in Synthesis of Chiral Organoselenanes and Organotelluranes

  • The above-mentioned study by Piovan et al. is particularly noteworthy because the resulting (R)- and (S)-enantiomers of tert-butyl 2-(1-hydroxyethyl)phenylcarbamate were further used to synthesize chiral organoselenanes and organotelluranes. This showcases the compound's role as a versatile intermediate in the synthesis of complex chiral molecules (Piovan et al., 2011).

Properties

IUPAC Name

tert-butyl N-[(2S)-2-(4-fluorophenyl)-2-hydroxyethyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18FNO3/c1-13(2,3)18-12(17)15-8-11(16)9-4-6-10(14)7-5-9/h4-7,11,16H,8H2,1-3H3,(H,15,17)/t11-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GAHLVVSVSXNJDS-LLVKDONJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCC(C1=CC=C(C=C1)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)NC[C@H](C1=CC=C(C=C1)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18FNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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